4-(3-Ethoxyphenoxy)aniline
Overview
Description
4-(3-Ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It consists of an aniline group attached to a phenoxy group, which is further substituted with an ethoxy group. This compound is primarily used in scientific research and has applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-ethoxyphenol with 4-chloronitrobenzene, followed by the reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine group.
Substitution: The phenoxy and ethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, zinc dust with hydrochloric acid, or iron powder with acetic acid.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound from the nitro precursor.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Ethoxyphenoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(3-Ethoxyphenoxy)aniline involves its interaction with various molecular targets. The aniline group can form hydrogen bonds with proteins and enzymes, affecting their function. The phenoxy and ethoxy groups can participate in hydrophobic interactions, further influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, making the compound valuable for research in pharmacology and biochemistry .
Comparison with Similar Compounds
- 4-(3-Methoxyphenoxy)aniline
- 4-(3-Propoxyphenoxy)aniline
- 4-(3-Butoxyphenoxy)aniline
Comparison: 4-(3-Ethoxyphenoxy)aniline is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy group provides a balance between hydrophobicity and steric hindrance, making it suitable for a wide range of applications. The differences in the alkoxy groups can influence the compound’s reactivity, solubility, and binding interactions, highlighting the importance of selecting the appropriate derivative for specific research purposes .
Properties
IUPAC Name |
4-(3-ethoxyphenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-16-13-4-3-5-14(10-13)17-12-8-6-11(15)7-9-12/h3-10H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAMFGKQKILOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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